4-Chloro-3-methylphenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate
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Overview
Description
4-Chloro-3-methylphenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate is an organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chloro-substituted phenyl ring, a methyl-substituted phenyl ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methylphenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.
Substitution Reactions: The chloro and methyl groups are introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using chlorine gas or other chlorinating agents, while methylation can be done using methyl iodide or dimethyl sulfate.
Esterification: The carboxylate group is introduced through an esterification reaction, typically involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and pressures are common in industrial settings to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methylphenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-Chloro-3-methylphenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Potential use in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-methylphenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: A related compound with similar structural features but lacking the oxazole ring.
5-(4-Methylphenyl)-1,2-oxazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness
4-Chloro-3-methylphenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate is unique due to the combination of its chloro and methyl substituents along with the oxazole ring. This unique structure imparts specific chemical properties and reactivity, making it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C18H14ClNO3 |
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Molecular Weight |
327.8 g/mol |
IUPAC Name |
(4-chloro-3-methylphenyl) 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C18H14ClNO3/c1-11-3-5-13(6-4-11)17-10-16(20-23-17)18(21)22-14-7-8-15(19)12(2)9-14/h3-10H,1-2H3 |
InChI Key |
BFRRIYHZCXFOML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)OC3=CC(=C(C=C3)Cl)C |
Origin of Product |
United States |
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